2-Furyl 4-benzylpiperazinyl ketone
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Overview
Description
2-Furyl 4-benzylpiperazinyl ketone is an organic compound that features a furan ring and a piperazine moiety linked by a ketone group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl 4-benzylpiperazinyl ketone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.
Coupling of Furan and Piperazine: The final step involves the coupling of the furan ring with the piperazine moiety via a ketone linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the reactions involved .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or alkylated furans.
Scientific Research Applications
2-Furyl 4-benzylpiperazinyl ketone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Furyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity . The ketone group can also participate in nucleophilic addition reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
2-Furyl 4-methylpiperazinyl ketone: Similar structure but with a methyl group instead of a benzyl group.
2-Furyl 4-phenylpiperazinyl ketone: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-Furyl 4-benzylpiperazinyl ketone is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes . This structural feature may contribute to its distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGLGPDOSSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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